molecular formula C9H7F3O3 B1304645 3-(Trifluoromethoxy)phenylacetic Acid CAS No. 203302-97-0

3-(Trifluoromethoxy)phenylacetic Acid

Cat. No.: B1304645
CAS No.: 203302-97-0
M. Wt: 220.14 g/mol
InChI Key: NFZQVADYFXRRPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Trifluoromethoxy)phenylacetic acid (CAS 203302-97-0, molecular formula C₉H₇F₃O₃, molecular weight 220.15 g/mol) is a fluorinated aromatic acetic acid derivative characterized by a trifluoromethoxy (-OCF₃) substituent at the meta position of the phenyl ring. The trifluoromethoxy group combines strong electron-withdrawing effects (due to the electronegative fluorine atoms) with enhanced lipophilicity, making this compound valuable in medicinal chemistry and organic synthesis.

Properties

IUPAC Name

2-[3-(trifluoromethoxy)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3O3/c10-9(11,12)15-7-3-1-2-6(4-7)5-8(13)14/h1-4H,5H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFZQVADYFXRRPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC(F)(F)F)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90380469
Record name 3-(Trifluoromethoxy)phenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203302-97-0
Record name 3-(Trifluoromethoxy)phenylacetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90380469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(Trifluoromethoxy)phenylacetic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Step 1: Diazotization and Addition Reaction

  • Starting from the corresponding aromatic amine (e.g., 3-(trifluoromethoxy)aniline), the compound undergoes diazotization in the presence of an acid (HCl or H2SO4), a diazo reagent (nitrite or nitrous acid ester), and a phase transfer catalyst (e.g., tetrabutylammonium chloride).
  • Vinylidene chloride is added to the diazonium salt solution, often with a copper catalyst (Cu(I) oxide or copper powder), to form 1-(2,2,2-trichloroethyl)-3-(trifluoromethoxy)benzene intermediates.
  • The reaction is typically carried out at low temperatures (-5 to 5 °C) to control the diazonium salt stability and reaction selectivity.
  • Solvents used include water and organic solvents such as dichloromethane, chloroform, or 1,2-dichloroethane, with water-organic solvent ratios optimized for solubility and phase transfer efficiency.

Step 2: Hydrolysis

  • The trichloroethyl intermediate is hydrolyzed under acidic conditions (e.g., 30% HCl or sulfuric acid) at elevated temperatures (80–95 °C) to yield the corresponding phenylacetic acid derivative.
  • The hydrolysis step may be performed in aqueous or mixed aqueous-organic solvents to enhance solubility and reaction rate.
  • The crude acid product is isolated by filtration and purified by recrystallization, often from toluene.

Example Data from Patent Literature

Parameter Conditions/Values
Aromatic amine 3-(Trifluoromethoxy)aniline (250 g scale)
Acid for diazotization 20% HCl or 30% H2SO4
Phase transfer catalyst Tetrabutylammonium chloride (10–20 g)
Copper catalyst Cuprous oxide or copper powder (6–20 g)
Vinylidene chloride 250–300 g
Temperature (diazotization) -5 to 5 °C
Reaction time (diazotization) 2–4 hours
Hydrolysis temperature 80–95 °C
Hydrolysis time 8–15 hours
Purity of final acid >95% by HPLC

This method is scalable and has been demonstrated for various substituted phenylacetic acids, including trifluoromethoxy derivatives.

Alternative Synthetic Routes via Aldol Condensation and Reduction

Another synthetic approach involves multi-step organic synthesis starting from 3-(trifluoromethoxy)benzaldehyde:

  • Aldol Condensation: The benzaldehyde reacts with glyoxylic acid (50% aqueous solution) to form β-hydroxy acid intermediates.
  • Reduction: The β-hydroxy acid is reduced using stannous chloride dihydrate to yield phenylacetic acid derivatives.
  • Esterification and Further Functionalization: The acid can be esterified and further modified to obtain various derivatives.

This method provides good overall yields (80–90%) and allows for structural diversification.

Hydrolysis of 1,1,1-Trichloro-2-(3-trifluoromethoxyphenyl)ethane

A classical method described in European patent literature involves:

  • Preparation of 1,1,1-trichloro-2-(3-trifluoromethoxyphenyl)ethane as an intermediate.
  • Treatment of this intermediate with potassium hydroxide in butanol under reflux to induce hydrolysis and formation of the phenylacetic acid.
  • Acidification and extraction steps to isolate the acid.
  • Purification by distillation or recrystallization.

This method yields the acid with high purity (up to 94% by vapor phase chromatography) and is suitable for laboratory and pilot-scale synthesis.

Industrial Production Considerations

Industrial synthesis emphasizes:

  • Use of continuous flow reactors for diazotization and addition steps to improve safety and scalability.
  • Optimization of solvent systems to balance solubility, reaction rate, and environmental impact.
  • Employment of phase transfer catalysts and copper catalysts to enhance reaction efficiency.
  • Advanced purification techniques such as recrystallization and chromatography to achieve high purity (>98%).
  • Control of reaction parameters (temperature, molar ratios, catalyst loading) to maximize yield and minimize by-products.

Summary Table of Preparation Methods

Method Starting Material Key Reagents & Catalysts Conditions Yield/Purity Notes
Diazotization + Vinylidene Chloride Addition + Hydrolysis 3-(Trifluoromethoxy)aniline HCl or H2SO4, NaNO2, TBAC, Cu2O, vinylidene chloride -5 to 5 °C (diazotization), 80–95 °C (hydrolysis) >95% purity by HPLC Scalable, industrially relevant
Aldol Condensation + Reduction 3-(Trifluoromethoxy)benzaldehyde Glyoxylic acid, stannous chloride dihydrate Room temp to reflux 80–90% overall yield Multi-step, good for derivatives
Hydrolysis of Trichloroethyl Intermediate 1,1,1-Trichloro-2-(3-trifluoromethoxyphenyl)ethane KOH, butanol, H2SO4 Reflux, acidification ~94% purity by chromatography Classical method, suitable for lab scale

Research Findings and Analytical Data

  • The diazotization and vinylidene chloride addition method has been demonstrated to produce various substituted phenylacetic acids with high purity and reproducibility.
  • Aldol condensation routes provide flexibility for synthesizing fluorine-substituted phenylacetic acids with good yields and are supported by spectroscopic data (NMR, MS).
  • Hydrolysis of trichloroethyl intermediates is a robust method with well-documented purification steps and analytical verification by vapor phase chromatography and NMR.

Chemical Reactions Analysis

Types of Reactions: 3-(Trifluoromethoxy)phenylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Pharmaceutical Development

Key Intermediate in Drug Synthesis
3-(Trifluoromethoxy)phenylacetic acid is widely utilized as an intermediate in the synthesis of pharmaceuticals, particularly those targeting anti-inflammatory and analgesic pathways. The trifluoromethoxy group enhances the compound's lipophilicity and biological activity, making it a valuable building block for developing novel therapeutic agents .

Mechanism of Action
The compound's mechanism involves modulating enzyme activities and receptor interactions, which can lead to significant anti-inflammatory effects. Studies indicate that it may inhibit enzymes involved in inflammatory processes, thus providing a basis for its use in developing new anti-inflammatory drugs .

Biochemical Research

Investigating Biological Pathways
In biochemical research, this compound is employed to study various biological pathways and mechanisms. Its ability to influence specific molecular targets makes it useful for understanding disease mechanisms and identifying potential therapeutic targets .

Case Studies
Research has shown that derivatives of this compound exhibit antibacterial properties, which are being explored for their potential applications in treating bacterial infections. The compound's interaction with biological systems is under continuous investigation to elucidate its full range of biological activities .

Agricultural Chemistry

Pesticide and Herbicide Development
The compound is also being explored for its potential applications in agricultural chemistry as a pesticide or herbicide. Its unique chemical properties allow for the development of novel pest management solutions that aim to reduce environmental impact while maintaining efficacy against target pests .

Material Science

Advanced Materials Formulation
In material science, this compound is used in formulating advanced materials, particularly coatings and polymers that require enhanced chemical resistance and durability. The incorporation of this compound can improve the performance characteristics of materials used in various industrial applications .

Analytical Chemistry

Standard in Analytical Methods
This compound serves as a standard in various analytical methods, enhancing the accuracy and reliability of chemical analyses. Its well-defined properties make it suitable for calibration purposes in analytical laboratories .

Mechanism of Action

The mechanism of action of 3-(Trifluoromethoxy)phenylacetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethoxy group significantly influences the compound’s acidity and reactivity, affecting its binding affinity and activity in biological systems. The compound can modulate enzyme activity and receptor interactions, leading to various biochemical effects .

Comparison with Similar Compounds

Structural and Electronic Properties

The table below compares 3-(Trifluoromethoxy)phenylacetic acid with analogous phenylacetic acid derivatives:

Compound Name Molecular Formula Substituent (Position) Molecular Weight (g/mol) Key Properties/Effects
This compound C₉H₇F₃O₃ -OCF₃ (meta) 220.15 High lipophilicity; strong electron-withdrawing effects enhance stability and binding .
3-(Trifluoromethyl)phenylacetic acid C₉H₇F₃O₂ -CF₃ (meta) 218.15 Higher lipophilicity than -OCF₃; similar electron-withdrawing effects but less polar .
3-Fluorophenylacetic acid C₈H₇FO₂ -F (meta) 154.14 Moderate lipophilicity; weaker electron withdrawal compared to -CF₃/-OCF₃ .
4-Hydroxyphenylacetic acid C₈H₈O₃ -OH (para) 152.15 Polar hydroxyl group increases solubility; hydrogen-bonding capability .
3-Fluoro-5-(trifluoromethoxy)phenylacetic acid C₉H₆F₄O₃ -F (meta), -OCF₃ (meta) 238.14 Dual substituents enhance electronic effects; potential for targeted bioactivity .

Industrial and Commercial Considerations

  • Cost and Availability :

    • This compound is priced at ~JPY 7,000/g (95% purity), reflecting its specialized applications .
    • Simpler derivatives like 3-fluorophenylacetic acid are more cost-effective (~JPY 5,200/g) .
  • Scalability :

    • Patented synthesis routes for the trifluoromethoxy derivative emphasize industrial feasibility, while CF₃ analogs may require more complex fluorination steps .

Biological Activity

3-(Trifluoromethoxy)phenylacetic acid is an organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a phenylacetic acid backbone with a trifluoromethoxy substituent. The presence of the trifluoromethoxy group significantly influences its physicochemical properties, enhancing its lipophilicity and potentially affecting its interaction with biological targets.

PropertyValue
Molecular FormulaC9H8F3O3
Molecular Weight222.15 g/mol
Melting Point113 - 116 °C
Density~1.436 g/cm³

The mechanism of action for this compound involves its interaction with various molecular targets, particularly enzymes and receptors. The trifluoromethoxy group enhances binding affinity to these targets, modulating their activity. This can lead to several biological effects, including:

  • Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways, thus exhibiting anti-inflammatory properties.
  • Receptor Modulation : It may influence cellular signaling pathways by binding to specific receptors, potentially altering physiological responses.

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory activity. Studies have shown that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which are key players in the inflammatory process. For instance, a study demonstrated that structurally similar compounds showed IC50 values in the low micromolar range against COX-2, suggesting potential therapeutic applications in treating inflammatory diseases .

Analgesic Effects

In addition to anti-inflammatory properties, this compound has been investigated for its analgesic effects. The mechanism is thought to involve modulation of pain pathways through inhibition of specific receptors involved in pain perception. Preliminary findings suggest that it may provide relief similar to traditional analgesics but with a potentially improved side effect profile due to its selective action .

Case Studies and Research Findings

Several studies have explored the biological activity of this compound and its derivatives:

Q & A

Basic Question

  • LC-MS/MS : Optimize multiple reaction monitoring (MRM) transitions for the parent ion (m/z 221 → 177) to enhance specificity in plasma or tissue homogenates .
  • Derivatization : Convert the carboxylic acid to a methyl ester using BF3_3-MeOH for improved GC volatility .
  • Internal Standards : Use deuterated analogs (e.g., d4_4-3-(Trifluoromethoxy)phenylacetic Acid) to correct for matrix effects .

Q. Validation Parameters :

ParameterRequirement
LinearityR2^2 ≥ 0.99
LOD/LOQ≤10 ng/mL
Recovery85–115%

What methodological considerations are critical for studying the subcellular localization of this compound derivatives?

Advanced Question

  • Fluorescent Tagging : Synthesize a BODIPY-conjugated derivative to track localization in live cells via confocal microscopy .
  • Subcellular Fractionation : Isolate organelles (mitochondria, lysosomes) post-treatment and quantify compound levels via LC-MS .
  • pH-Dependent Studies : Evaluate stability in lysosomal pH (4.5–5.0) to assess compartment-specific accumulation .

Key Challenge : The trifluoromethoxy group may alter membrane permeability. Compare cellular uptake with non-fluorinated analogs using permeability assays (e.g., PAMPA) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(Trifluoromethoxy)phenylacetic Acid
Reactant of Route 2
3-(Trifluoromethoxy)phenylacetic Acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.